SnI₂ Enables Lead-Free Perovskite Solar Cells with Simulated Efficiency Approaching Pb-Based Devices (21.3% vs 23.4%)
In a direct device simulation study using GPVDM software, a tin-based perovskite solar cell employing SnI₂ as the tin source achieved a simulated power conversion efficiency of 21.3% (Jsc = 332.8 A/m², Voc = 0.839 V, FF = 0.764), compared to 23.4% for an analogous Pb-based device (Jsc = 349.3 A/m², Voc = 0.811 V, FF = 0.828) at equivalent active layer thicknesses [1]. Separately, DFT calculations reveal that the tetragonal polymorph of SnI₂ (space group P4₂/mnm) has a band gap of 1.69 eV, which is close to the Shockley–Queisser optimal single-junction value of 1.4 eV, whereas the monoclinic form has an indirect experimental gap of approximately 2.1 eV and PbI₂ has a direct band gap of approximately 2.3–2.5 eV [2][3]. The similarity of the SnI₂ valence band maximum—comprising dispersive Sn 5s states analogous to Pb 6s states in PbI₂—indicates that SnI₂-derived perovskites can retain the defect-tolerant electronic structure characteristic of high-performance lead-based absorbers [2].
| Evidence Dimension | Simulated perovskite solar cell power conversion efficiency and band gap of precursor metal iodide |
|---|---|
| Target Compound Data | SnI₂: 21.3% PCE (simulated); tetragonal band gap 1.69 eV (DFT); monoclinic indirect gap ≈2.1 eV |
| Comparator Or Baseline | PbI₂: 23.4% PCE (simulated); band gap ≈2.3–2.5 eV (experimental) |
| Quantified Difference | PCE gap of only 2.1 absolute percentage points; SnI₂ tetragonal band gap 0.29 eV closer to optimal 1.4 eV than PbI₂ |
| Conditions | GPVDM simulation; identical active layer thicknesses; DFT at HSE06/PBE level; experimental absorption spectroscopy |
Why This Matters
SnI₂ is the only commercially available tin precursor that enables lead-free perovskite solar cells with simulated efficiencies within ~9% of lead-based devices, making it the procurement choice for laboratories developing non-toxic photovoltaics.
- [1] Moyez, S. A.; Nayak, P. K.; Bhattacharyya, A. S. Simulation studies of non-toxic tin-based perovskites: Critical insights into solar performance kinetics through comparison with standard lead-based devices. Materials Today: Proceedings 2019, 18, 707–714. DOI: 10.1016/j.matpr.2019.06.472. View Source
- [2] White, J. J.; Liu, J.; Wang, Y. High-symmetry tin(II) iodides as promising light absorbers for solar cells: A theoretical prediction. Computational Materials Science 2019, 158, 265–271. DOI: 10.1016/j.commatsci.2018.09.058. View Source
- [3] Doni, E.; Grosso, G.; Ladiana, I. A layer model for the band structure of SnI₂. Physica B+C 1980, 99, 281–286. DOI: 10.1016/0378-4363(80)90246-6. View Source
